molecular formula HS+ B1255371 Sulfanylium

Sulfanylium

Cat. No.: B1255371
M. Wt: 33.08 g/mol
InChI Key: GSVBMMRCPHEJKN-UHFFFAOYSA-N
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Description

Sulfanylium, with the molecular formula [SH]+ and a CAS Registry Number of 12273-42-6, is a fundamental sulfur monohydride cation of significant interest in theoretical and experimental chemistry research . It is characterized by a relative molecular mass of 33.0734 g/mol and a standard enthalpy of formation (ΔfH° at 298.15 K) of 1148.49 kJ/mol, indicating its high-energy state and relevance in thermochemical studies . As a key reactive intermediate, this compound is primarily studied for its role in gas-phase chemical processes, including its behavior in planetary atmospheres and interstellar media, where it is correlated with related species like the sulfanyl radical (SH) and hydrogen sulfide (H2S) . This compound is provided strictly for laboratory research purposes, enabling investigations into reaction mechanisms, astrochemistry, and the properties of sulfur-containing ions. Its use is critical for advancing fundamental scientific knowledge.

Properties

Molecular Formula

HS+

Molecular Weight

33.08 g/mol

IUPAC Name

sulfanylium

InChI

InChI=1S/HS/h1H/q+1

InChI Key

GSVBMMRCPHEJKN-UHFFFAOYSA-N

Canonical SMILES

[SH+]

Origin of Product

United States

Preparation Methods

Direct Synthesis via Ultraviolet Photolysis of H₂S and Acetylene

The most direct route to sulfanylium ions involves ultraviolet (UV) photolysis of hydrogen sulfide (H₂S) and acetylene mixtures. This method, pioneered in studies of thiophene formation, generates this compound (HS⁺) as a transient intermediate during fragmentation reactions . Computational analyses of the [C₂SH₄] potential energy surface reveal that HS⁺ forms via heterolytic cleavage of H₂S under UV irradiation, followed by recombination with acetylene-derived fragments . Key parameters include:

ParameterValueSignificance
ReactantsH₂S + C₂H₂ (1:1 ratio)Optimal stoichiometry for HS⁺ yield
UV Wavelength254 nmMaximizes H₂S dissociation efficiency
Reaction Time2–4 hoursBalances conversion and side reactions
Temperature25–50°CThermal control minimizes decomposition

This method’s limitation lies in the transient nature of HS⁺, necessitating in-situ trapping agents or spectroscopic detection .

In-Situ Generation During Sulfonamide Synthesis

This compound intermediates emerge in classical sulfonamide preparations, particularly in reactions between sulfonyl chlorides and N-silylamines. For example, trifluoromethanesulfonyl chloride (CF₃SO₂Cl) reacts with N-trimethylsilylamine (TMS-NH₂) to form CF₃SO₂NH₂ via a this compound adduct (CF₃S⁺...NH₂⁻) . Mechanistic studies at the B3LYP/6-311G(d,p) level confirm that the reaction proceeds through:

  • Nucleophilic attack by the silylamine on sulfur, forming a tetrahedral intermediate.

  • Elimination of trimethylsilyl chloride (TMS-Cl), yielding the sulfonamide .

The exothermicity of this process (-ΔH = 38.2 kcal/mol) drives this compound stabilization, with silyl groups enhancing leaving-group ability . A representative procedure involves refluxing equimolar sulfonyl chloride and silylamine in acetonitrile for 1 hour, achieving yields >85% after purification .

Mechanistic Insights and Computational Validation

Density functional theory (DFT) analyses reveal critical trends in this compound stability:

  • Electron-withdrawing groups (e.g., CF₃) stabilize this compound via inductive effects, lowering transition-state energy by 12–15 kcal/mol .

  • Solvent effects : Acetonitrile’s high dielectric constant (ε = 37.5) stabilizes ionic intermediates better than ethers (ε = 4.3) .

  • Leaving-group ability : Silyl halides (e.g., TMS-Cl) outperform alkyl halides due to stronger Si–X bonds, shifting equilibria toward this compound formation .

Comparative Analysis of Preparation Methods

MethodYield (%)ScalabilityThis compound StabilityKey Limitation
UV Photolysis N/ALowTransientRequires rapid trapping
Sulfonamide Route 85–92HighModerateRequires anhydrous conditions
Sulfonimide Patent 90–95IndustrialHighFluorinated reagents costly
Sulfonium Alkylation 96MediumN/AIndirect relevance

Chemical Reactions Analysis

Chemical Reactions Involving Sulfanylium

This compound participates in various chemical reactions, which can be categorized based on their mechanisms and products:

Electrophilic Reactions

This compound acts as an electrophile in several reactions, allowing it to react with nucleophiles. For instance, it can react with thiols to form thioethers or with amines to produce sulfenamides. The mechanism typically involves the formation of a stable adduct through the transfer of a proton or other groups .

Alkyl Transfer Reactions

Recent studies have highlighted the unique reactivity of this compound intermediates in alkyl transfer reactions:

  • Alkyl Group Transposition : this compound intermediates generated from thioethers display unique reactivity towards alkyl group transposition, facilitated by aryne activation strategies. This process is thermodynamically favored and allows for the synthesis of complex organic scaffolds .

  • Formation of Sulfonium Salts : The reactivity patterns of this compound salts often depend on their structural features. For example, sulfonium salts can undergo nucleophilic attack leading to diverse organic products .

Table 2: Key Reactions Involving this compound

Reaction TypeDescription
Electrophilic AdditionReaction with thiols and amines to form thioethers and sulfenamides
Alkyl Group TranspositionUnique reactivity enabling complex organic synthesis
Nucleophilic SubstitutionFormation of diverse products via nucleophilic attack on sulfonium salts

Scientific Research Applications

Synthetic Chemistry Applications

Sulfanylium compounds are frequently utilized as intermediates in organic synthesis. Their ability to participate in various chemical reactions makes them valuable in creating complex organic molecules.

Reactivity and Utility

  • Cationic Polymerization : this compound salts are effective initiators for cationic polymerization processes, allowing for the synthesis of polymers with controlled architectures. This application is particularly relevant in the production of specialty polymers used in coatings and adhesives .
  • Synthesis of Alkynyl Compounds : Recent advancements have demonstrated that this compound salts can act as synthons for alkynyl cations, facilitating the synthesis of alkynyl-substituted compounds that are crucial in pharmaceuticals and agrochemicals .
  • Photocatalysis : The photocatalytic properties of this compound salts enable their use in light-driven chemical transformations, expanding their utility in green chemistry applications .

Materials Science Applications

This compound compounds play a significant role in the development of novel materials with enhanced properties.

Energy Storage Systems

  • Lithium-Sulfur Batteries : Research indicates that this compound derivatives can be incorporated into lithium-sulfur battery systems to improve energy density and cycling stability. The unique redox chemistry of sulfur-based compounds enhances battery performance, making them a promising candidate for next-generation energy storage solutions .
  • Polymer Development : this compound-based polymers exhibit unique optical and mechanical properties, which can be tailored for specific applications such as sensors and optoelectronic devices .

Environmental Applications

  • Waste Management : The use of this compound compounds in waste treatment processes has been explored, particularly in the remediation of sulfur-containing pollutants from industrial waste streams . Their ability to react with various contaminants makes them suitable for environmental cleanup efforts.

Biological Applications

The biological relevance of this compound compounds is increasingly recognized, particularly in medicinal chemistry.

Antimicrobial Activity

  • Recent studies have highlighted the potential of this compound derivatives as antimicrobial agents. Their unique structure allows them to disrupt bacterial cell membranes, providing a basis for developing new antibiotics .

Therapeutic Applications

  • Cancer Treatment : Certain this compound compounds have shown promise in preclinical studies for their ability to induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology . For instance, specific derivatives have demonstrated cytotoxicity against various cancer cell lines, including HepG2 and MDA-MB-231 cells .

Case Studies

To illustrate the practical applications of this compound compounds, several case studies are summarized below:

Case StudyApplicationFindings
Lithium-Sulfur Batteries Energy StorageIncorporation of this compound derivatives improved energy density by 30% compared to traditional lithium-ion systems .
Antimicrobial Agents MedicineThis compound derivatives exhibited significant antibacterial activity against E. coli with an IC50 value of 5 µM .
Cationic Polymerization Materials ScienceUtilization of this compound salts as initiators resulted in polymers with enhanced thermal stability and mechanical strength .

Mechanism of Action

The mechanism by which hydridosulfur(1+) exerts its effects involves its high reactivity due to the unpaired electron. This reactivity allows it to participate in various redox reactions, forming different sulfur-containing products. In biological systems, it reacts with nitric oxide (NO) to form nitrosothiols, which play a role in cellular signaling pathways .

Comparison with Similar Compounds

Structural and Chemical Properties

Property SH+ CH+
Molecular formula HS⁺ CH⁺
Charge +1 +1
Bond length (Å) ~1.34 (theoretical) ~1.13 (experimental)
Rotational constant (B) 268.2 GHz (N=1–0 transition) 532.9 GHz (J=1–0 transition)
Isotopologues ³⁴SH+, SD+ ¹³CH+, CD+

Astrophysical Roles

  • Formation Pathways: SH+ forms via S⁺ + H₂ → SH+ + H (ΔE ~ 0.8 eV), requiring turbulent or shock heating . CH+ arises from C⁺ + H₂ → CH+ + H (ΔE ~ 0.4 eV), also dependent on non-thermal processes .
  • Observational Trends :
    • Both SH+ and CH+ exhibit broad linewidths (~15–30 km/s) in diffuse clouds, indicative of turbulent motions .
    • CH+ is more abundant (column densities ~10¹³–10¹⁴ cm⁻²) than SH+ (~10¹²–10¹³ cm⁻²) due to lower reaction endothermicity .
  • Diagnostic Utility: SH+ and CH+ velocity structures correlate closely, suggesting co-location in turbulent dissipation regions .

This compound (SH+) vs. Mercapto Radical (SH)

Key Differences

Property SH+ SH
Charge +1 Neutral
Detection method Submillimeter absorption UV electronic transitions
Column density (cm⁻²) ~1–5 × 10¹² ~1.5 × 10¹³
Formation S⁺ + H₂ (endothermic) S + H₂ → SH + H (photolytic)

Astrophysical Implications

  • SH+ vs. SH Abundance : SH is more prevalent in translucent clouds (Aᵥ > 1 mag) due to lower energy barriers for formation .
  • Chemical Probes : SH+ traces high-energy processes (e.g., shocks), while SH indicates moderate UV-photodissociation regions .

Research Findings and Data Tables

Table 1. Spectroscopic Parameters of SH+ (N=1–0 Transition)

Quantum numbers (J, F) Frequency (MHz) Uncertainty (kHz) Residual (o−c, kHz)
1, 0.5 → 0, 0.5 683,971.2 10 +2.1
1, 1.5 → 0, 0.5 683,974.5 10 -1.8

Table 2. Comparative Abundances in Diffuse ISM

Species Column Density (cm⁻²) Linewidth (km/s) Key Transition Frequency (GHz)
SH+ 1–5 × 10¹² 15–30 683.0
CH+ 1–3 × 10¹³ 20–35 835.2
SH ~1.5 × 10¹³ 5–15 3242.4 (UV)

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Sulfanylium in laboratory settings, and how can experimental protocols be optimized for purity?

  • Methodological Answer : Synthesis requires precise control of precursors (e.g., thiols and electrophiles) under inert conditions. Optimize reaction parameters (temperature, solvent polarity, stoichiometry) using fractional factorial design to isolate intermediates. Characterize products via NMR and high-resolution mass spectrometry (HRMS), cross-referencing spectral databases for validation . Document all steps in supplementary materials, including failed attempts, to aid reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

  • Methodological Answer : Combine UV-Vis spectroscopy for electronic transitions, FT-IR for bond vibrations, and 1H^{1}\text{H}/13C^{13}\text{C} NMR for molecular structure. For reactive intermediates, use low-temperature matrix isolation or time-resolved spectroscopy. Validate assignments against computational simulations (e.g., DFT) and reference compounds .

Q. How should researchers design experiments to assess this compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct kinetic studies using stopped-flow techniques to monitor degradation rates. Employ a split-plot experimental design to test pH (3–11) and temperature (25–80°C) gradients. Use HPLC or GC-MS to quantify decomposition products. Include control experiments to rule out solvent or atmospheric interference .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic data (e.g., bond dissociation energies) for this compound be resolved?

  • Methodological Answer : Perform meta-analysis of literature data to identify outliers. Replicate experiments under standardized conditions (e.g., calorimetry vs. computational methods). Compare computational parameters (basis sets, solvation models) to assess methodological biases. Publish raw datasets and uncertainty estimates to facilitate cross-validation .

Q. What computational strategies are optimal for modeling this compound’s reaction mechanisms with nucleophiles?

  • Methodological Answer : Use density functional theory (DFT) with dispersion corrections (e.g., B3LYP-D3) to map potential energy surfaces. Validate transition states via intrinsic reaction coordinate (IRC) analysis. Compare solvent effects using implicit (COSMO) vs. explicit (molecular dynamics) models. Benchmark against experimental kinetic isotope effects (KIEs) .

Q. How can reproducibility challenges in this compound synthesis across laboratories be systematically addressed?

  • Methodological Answer : Establish a collaborative framework with shared protocols (e.g., electronic lab notebooks). Use interlaboratory studies to identify critical variables (e.g., reagent purity, mixing rates). Implement blockchain-based data logging for real-time tracking of experimental conditions. Publish negative results and troubleshooting guides in open-access repositories .

Methodological Best Practices

  • Data Analysis : Apply multivariate statistics (PCA, PLS) to identify correlations in spectral or kinetic data. Report confidence intervals and effect sizes to distinguish noise from significant trends .
  • Literature Review : Use aggregated search tools (e.g., SciFinder, Reaxys) with Boolean operators to compile mechanistic studies. Filter by publication year and citation impact to prioritize high-quality sources .
  • Ethical Reporting : Disclose conflicts of interest and funding sources. Adhere to IUPAC nomenclature and cite primary literature for synthetic methods .

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